Arsenious acid

Overview

Description

Arsenious acid, also known as arsenic trioxide or white arsenic, is a highly toxic inorganic compound that has been used for centuries in various applications, including medicine, agriculture, and industry. Despite its toxicity, arsenious acid has been found to possess certain therapeutic properties, particularly in the treatment of certain types of cancer. In

Scientific Research Applications

Arsenious acid has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that arsenious acid can induce cell death in certain types of cancer cells, including acute promyelocytic leukemia (APL) and solid tumors such as lung, liver, and breast cancer. Arsenious acid has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune disorders and inflammatory diseases.

Mechanism Of Action

The exact mechanism of action of arsenious acid is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. Arsenious acid has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating signaling pathways that lead to the activation of caspases, a family of proteins that play a key role in the apoptotic process.

Biochemical And Physiological Effects

Arsenious acid is a potent toxin that can cause a range of biochemical and physiological effects in humans and animals. Exposure to arsenious acid can lead to gastrointestinal symptoms, such as nausea, vomiting, and diarrhea, as well as neurological symptoms, such as confusion, seizures, and coma. Chronic exposure to arsenious acid has been linked to a range of health problems, including skin lesions, respiratory problems, and an increased risk of cancer.

Advantages And Limitations For Lab Experiments

Arsenious acid has several advantages for use in lab experiments, including its ability to induce cell death in cancer cells and its anti-inflammatory and immunomodulatory effects. However, its toxicity limits its use in certain experiments, and precautions must be taken to ensure the safety of researchers and laboratory personnel.

Future Directions

There are several areas of future research for arsenious acid, including the development of new therapeutic applications, the investigation of its mechanism of action, and the exploration of its potential as a tool for studying cellular processes. One promising area of research is the use of arsenious acid in combination with other drugs or therapies to enhance their effectiveness in treating cancer and other diseases.

Conclusion

In conclusion, arsenious acid is a highly toxic inorganic compound that has been the subject of extensive scientific research due to its potential therapeutic properties. Despite its toxicity, arsenious acid has been found to possess certain therapeutic properties, particularly in the treatment of certain types of cancer. Further research is needed to fully understand the mechanism of action of arsenious acid and to explore its potential as a tool for studying cellular processes and developing new therapies for a range of diseases.

Synthesis Methods

Arsenious acid is typically synthesized from Arsenious acid ores or as a byproduct of smelting copper and lead ores. The most common method of synthesis involves heating Arsenious acid trioxide with sulfuric acid, which produces a solution of arsenious acid. The resulting solution can be purified through various methods, such as distillation, crystallization, or precipitation.

properties

IUPAC Name |

arsenous acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsHO2/c2-1-3/h(H,2,3) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTRYVMKFMUJLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

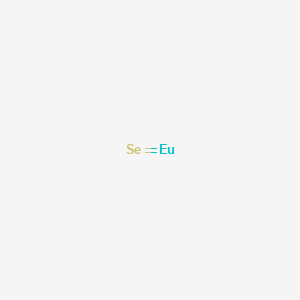

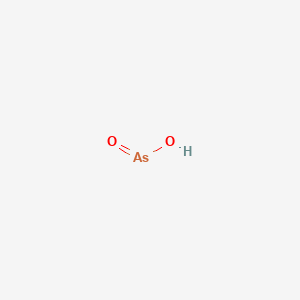

O[As]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsHO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160267, DTXSID10420098 | |

| Record name | Arsenenous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | arsinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.928 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arsenenous acid | |

CAS RN |

13768-07-5, 25666-20-0 | |

| Record name | Arsenenous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013768075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenenous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | arsinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.